1-Trityl-1H-imidazole 1-Trityl-1H-imidazole 1-(Triphenylmethyl)imidazole is an imidazole derivative.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 15469-97-3
VCID: VC21132713
InChI: InChI=1S/C22H18N2/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
SMILES: C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4
Molecular Formula: C22H18N2
Molecular Weight: 310.4 g/mol

1-Trityl-1H-imidazole

CAS No.: 15469-97-3

Cat. No.: VC21132713

Molecular Formula: C22H18N2

Molecular Weight: 310.4 g/mol

* For research use only. Not for human or veterinary use.

1-Trityl-1H-imidazole - 15469-97-3

Specification

Description 1-(Triphenylmethyl)imidazole is an imidazole derivative.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

CAS No. 15469-97-3
Molecular Formula C22H18N2
Molecular Weight 310.4 g/mol
IUPAC Name 1-tritylimidazole
Standard InChI InChI=1S/C22H18N2/c1-4-10-19(11-5-1)22(24-17-16-23-18-24,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-18H
Standard InChI Key NPZDCTUDQYGYQD-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4
Canonical SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=CN=C4

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator